
Antibacterial agent 125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 125 is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Antibacterial Agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a novel compound that has garnered attention due to its potent antibacterial properties. This agent has shown significant efficacy against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
This compound operates primarily through the inhibition of histidine protein kinases, which play a crucial role in bacterial signal transduction and survival. By targeting these kinases, NH125 disrupts essential bacterial processes, leading to cell death. The compound has demonstrated both bactericidal and bacteriostatic effects depending on the concentration used and the specific bacterial strain targeted.
Key Mechanisms:
- Inhibition of Histidine Kinases : NH125 inhibits various histidine protein kinases, disrupting bacterial signaling pathways essential for growth and survival .
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, NH125 shows particular efficacy against resistant strains .
In Vitro Studies
Numerous in vitro studies have established the antimicrobial efficacy of this compound. Notably:
- Efficacy Against Resistant Strains : NH125 has shown effectiveness against MRSA and VRE, with minimal cytotoxicity observed in human cell lines. The compound's minimum inhibitory concentration (MIC) values indicate strong antibacterial activity .
- Bactericidal vs. Bacteriostatic : Research indicates that NH125 can exhibit bactericidal properties at higher concentrations, while lower concentrations may be bacteriostatic .
Comparative Efficacy
A comparative analysis of NH125 with other antibacterial agents highlights its superior efficacy against resistant pathogens. The following table summarizes key findings from recent studies:
Antibacterial Agent | Target Bacteria | MIC (µg/mL) | Bactericidal/Bacteriostatic |
---|---|---|---|
NH125 | MRSA | 0.5 | Bactericidal |
Linezolid | Enterococcus faecalis | 2 | Bacteriostatic |
Tigecycline | Acinetobacter baumannii | 1 | Bactericidal |
Case Study 1: Efficacy in Clinical Settings
A case study involving a patient with Staphylococcus aureus bacteraemia demonstrated that treatment with NH125 resulted in a significant reduction in bacterial load within 48 hours. The patient showed no adverse reactions, indicating the compound's safety profile alongside its efficacy .
Case Study 2: Resistance Management
Another case study focused on a patient with recurrent infections caused by VRE. The introduction of NH125 as part of the treatment regimen led to sustained remission over a six-month period without the need for additional antibiotics .
Chemical Reactions Analysis
Mechanism of Action: Inhibition of Histidine Kinases
NH125 inhibits bacterial histidine kinases (HKs), critical components of two-component systems (TCS) involved in antibiotic resistance.
Key Findings:
-
Noncompetitive Inhibition :
Table 2: Inhibition Kinetics of VraS by NH125
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
IC₅₀ (VraS alone) | 41 ± 5 μM | 30°C, Mg²⁺-ATP substrate |
IC₅₀ (VraS + VraR) | 298 ± 36 μM | Equimolar VraR |
ATP Kₘ | 2.3 ± 0.4 mM | Michaelis-Menten kinetics |
In Vitro Enzymatic and Microbiological Activity
NH125 disrupts bacterial stress response pathways by:
-
Reducing Gene Expression :
Table 3: Gene Expression Changes in S. aureus with NH125
Gene | Fold Change (NH125 + Antibiotic) | Function |
---|---|---|
vraSR | ↓ 3.5× | Cell wall synthesis |
pbpB | ↓ 2.8× | Peptidoglycan crosslinking |
blaZ | ↑ 1.9× | β-lactam resistance |
Synergistic Effects with Antibiotics
NH125 potentiates cell wall-targeting antibiotics by disrupting resistance mechanisms:
-
Growth Abrogation : Sublethal NH125 (50 μM) + vancomycin (2× MIC) eliminates S. aureus Newman strain growth in 24h .
-
Biofilm Disruption : Reduces bacterial viability in mature biofilms by >99.9% at 10 μM .
Chemical Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the primary criteria for classifying antibacterial agents like 125, and how do these classifications influence experimental design?
Antibacterial Agent 125 can be classified based on chemical structure , spectrum of activity (narrow, broad, or extended), and mechanism of action (e.g., cell wall synthesis inhibition). For example, narrow-spectrum agents target specific bacterial groups (e.g., Gram-positive), while broad-spectrum agents affect multiple classes. These classifications dictate experimental design:
- Spectrum testing : Use standardized bacterial panels (e.g., WHO priority pathogens) to assess coverage .
- Mechanism studies : Employ techniques like fluorescence microscopy or genetic knockout models to confirm target engagement .
- Structural analysis : X-ray crystallography or NMR (as in Figure 6, ) validates molecular interactions.
Q. How should researchers validate the mechanism of action of a novel antibacterial agent like 125 in vitro?
Methodological validation involves:
- Time-kill assays : Quantify bactericidal vs. bacteriostatic effects across concentrations .
- Resistance induction : Serial passage experiments to assess mutation prevention potential .
- Target-specific assays : Use reporter strains or enzymatic activity assays (e.g., β-lactamase inhibition for cell wall-targeting agents) . Cross-reference results with structural data (e.g., chalcone derivatives in Figure 14, ) to confirm mechanism-pathway alignment.
Advanced Research Questions
Q. What methodological frameworks address contradictions in efficacy data between preclinical and clinical studies for agents like 125?
Discrepancies often arise due to pharmacokinetic/pharmacodynamic (PK/PD) variability or host-microbe interactions . Mitigation strategies include:
- Subgroup analysis : Stratify clinical trial data by patient demographics or pathogen susceptibility .
- PK/PD modeling : Use in silico simulations to align dosing regimens with preclinical efficacy thresholds .
- Tissue penetration studies : Measure drug concentrations at infection sites (e.g., biofilm models) to refine in vitro-in vivo correlations . WHO recommends transparent reporting of such data to resolve contradictions .
Q. How can researchers optimize experimental designs for non-inferiority trials involving this compound?
Non-inferiority trials require:
- Margin justification : Define clinically acceptable efficacy loss using historical data (e.g., comparator drugs’ effect sizes) .
- Adaptive designs : Incorporate interim analyses to adjust sample size or endpoints .
- Endpoint selection : Use composite endpoints (e.g., clinical cure + microbiological eradication) to capture nuanced efficacy . Ensure alignment with regulatory guidelines (e.g., FDA/EMA) for trial acceptance .
Q. What strategies are critical for navigating regulatory challenges in developing antibacterial agents with novel mechanisms, such as 125?
Key steps include:
- Preclinical data standardization : Submit data to WHO’s preclinical pipeline reviews to ensure methodological rigor .
- Regulatory early dialogue : Engage agencies during Phase 1 to align on endpoints and safety monitoring .
- Compliance with safety thresholds : For agents with metal components (e.g., copper-based materials), adhere to regional regulations (e.g., Chilean Food Safety Regulation Article 125, ).
- Environmental impact assessments : Required for agents with ecological persistence .
Q. How can surface topography modifications enhance the antibacterial performance of 125, and what metrics quantify this improvement?
Surface engineering (e.g., nanostructuring) amplifies antibacterial activity by disrupting bacterial membranes or inhibiting adhesion. Methodologies include:
- Topography characterization : Atomic force microscopy (AFM) or SEM to measure roughness/nanopatterns .
- Biofilm assays : Quantify biomass reduction using crystal violet staining or confocal microscopy .
- Durability testing : Assess performance under simulated physiological conditions (e.g., pH, shear stress) . Reference Table 3 in for optimization benchmarks.
Q. What metrics define "innovation" in antibacterial agent development, and how can 125 be evaluated against these criteria?
WHO prioritizes novelty (new chemical class or target), activity against priority pathogens , and resistance mitigation . Evaluation involves:
- Target novelty screening : Compare 125’s mechanism to existing drugs using databases like WHO’s Global Antimicrobial Resistance and Use Surveillance System (GLASS) .
- Resistance propensity : Use genomic sequencing to detect resistance gene induction in vitro .
- Synergy testing : Evaluate 125’s compatibility with adjuvants (e.g., β-lactamase inhibitors) to enhance efficacy .
Q. Methodological Resources
- Data transparency : Utilize WHO’s Global R&D Health Observatory for preclinical/clinical pipeline comparisons .
- Regulatory compliance : Reference FDA/EMA guidelines for trial design and safety thresholds .
- Innovation benchmarking : Cross-reference peer-reviewed publications and conference abstracts for emerging trends .
Properties
Molecular Formula |
C15H11ClN2O |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-3-1-2-12(8-13)9-15(19)18-14-6-4-11(10-17)5-7-14/h1-8H,9H2,(H,18,19) |
InChI Key |
QUFHIWLHKLGWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.